molecular formula C21H23FN2O3 B2848468 N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide CAS No. 852155-32-9

N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Cat. No.: B2848468
CAS No.: 852155-32-9
M. Wt: 370.424
InChI Key: WPPDLLUCNHJBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a fluorophenyl group, an isopropoxy group, and a 2-oxopyrrolidin-1-ylmethyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors. The pyrrolidine ring, for example, is a common structure in medicinal chemistry and can be synthesized through various methods .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The pyrrolidine ring, for instance, is a five-membered ring with a nitrogen atom, which can contribute to the stereochemistry of the molecule .

Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism in Humans : Studies on compounds like SB-649868, which shares a similar structural complexity, highlight the importance of understanding the metabolism and disposition of therapeutic agents. Such research outlines the pathways through which drugs are metabolized and excreted, emphasizing the role of specific metabolites in the overall pharmacokinetic profile of the drug. This knowledge is crucial for optimizing drug design, improving therapeutic efficacy, and minimizing potential toxicities (Renzulli et al., 2011).

Diagnostic and Therapeutic Applications

Imaging Agents for Disease Diagnosis : Research on compounds like [iodine-123]-(S)-IBZM illustrates the application of structurally specific agents in diagnostic imaging, particularly in detecting melanoma metastases. Such studies demonstrate the potential of benzamides and related compounds in enhancing the accuracy of diagnostic imaging, thereby facilitating early and precise disease diagnosis (Maffioli et al., 1994).

Antibiotic Development : The study of GSK1322322's metabolism and disposition in humans serves as an example of the application of complex benzamides in developing new antibiotics. Such research is essential for identifying effective treatments against resistant bacterial strains, showcasing the potential of these compounds in contributing to the field of infectious diseases (Mamaril-Fishman et al., 2014).

Research on Neurotransmitter Systems

Neurotransmission Studies : The use of PET and SPECT imaging agents, such as FIDA-2, to study the dopaminergic system in humans illustrates another application of these compounds. Such research aids in understanding the pathophysiology of neurological disorders and developing targeted therapies, highlighting the versatility of benzamides in neuroscience research (Mozley et al., 1995).

Exploring Neurodegenerative Diseases : Studies on compounds like MPTP, although primarily focused on understanding the mechanisms leading to Parkinsonism, underscore the broader research implications of structurally related compounds. Such investigations provide insights into the neurotoxic potential of chemical substances and their effects on the central nervous system, contributing to our understanding of neurodegenerative diseases (Langston et al., 1983).

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-15(2)27-19-11-5-16(6-12-19)21(26)24(14-23-13-3-4-20(23)25)18-9-7-17(22)8-10-18/h5-12,15H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPDLLUCNHJBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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